N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide
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Overview
Description
N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C12H11NO3S2 It is characterized by the presence of a benzoyl group attached to a thiophene ring, which is further linked to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Benzoylthiophene Intermediate: The initial step involves the acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 5-benzoylthiophene.
Introduction of the Methanesulfonamide Group: The benzoylthiophene intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
N-(thiophen-2-yl)methanesulfonamide: Lacks the benzoyl group, which may result in different biological activities and chemical reactivity.
N-(benzoylthiophen-2-yl)methanesulfonamide: Similar structure but may have different substitution patterns on the thiophene ring.
Uniqueness: N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide is unique due to the presence of both the benzoyl and methanesulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-19(16,17)14-9-11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUBWKOMUGMOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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